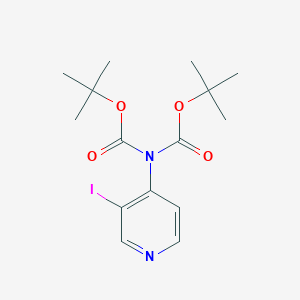

3-iodopyridin-4-di-Boc-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

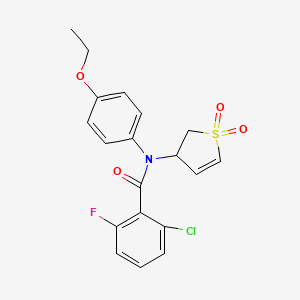

3-Iodopyridin-4-di-Boc-amine is a chemical compound that is likely to be an iodinated derivative of pyridine with protective Boc groups on the amine. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can be used to infer properties and synthetic methods for this compound.

Synthesis Analysis

The synthesis of related compounds, such as 3-amino substituted imidazopyridines, has been achieved using (diacetoxy)iodobenzene (PIDA)-mediated direct oxidative C-H amination under metal-free conditions at room temperature . This suggests that a similar approach might be applicable for the synthesis of this compound, potentially through a radical pathway. Additionally, the synthesis of iodoaziridines via the addition of diiodomethyllithium to N-Boc-imines indicates that Boc-protected amines can be used in conjunction with iodine reagents to introduce iodine into a molecule .

Molecular Structure Analysis

The structure of the amine group in aminopyridines has been studied using microwave spectra and ab initio molecular orbital calculations . These studies provide a basis for understanding the electronic and steric effects that the iodine atom and Boc groups could have on the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of iodine-containing compounds, such as 3-iodoacetylaminobenzanthrone (IAB), with thiols has been demonstrated, which suggests that the iodine in this compound could potentially be used for further functionalization or as a handle in bioconjugation reactions .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, the properties of similar compounds can provide some insights. For example, the solubility and reactivity of the compound could be influenced by the presence of the iodine atom and the protective Boc groups. The Boc groups, in particular, are known to be good protecting groups for amines, making them less reactive and more resistant to various reaction conditions .

Relevant Case Studies

The papers provided do not contain specific case studies on this compound. However, the synthesis and applications of related iodinated compounds and Boc-protected amines in various fields, such as drug development and analytical chemistry, are well-documented . These studies can serve as a reference for potential applications of this compound in similar contexts.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis : 3-iodopyridin-4-di-Boc-amine is used in palladium-catalysed aminocarbonylation reactions. These reactions are crucial for the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which have potential biological importance. Such processes involve simple and double carbon monoxide insertions (Takács et al., 2007).

Synthesis of Amino-Substituted Pyridylglyoxylamides : This compound is also used in the palladium-catalysed aminocarbonylation of iodopyridine model compounds. This leads to the formation of 2-ketocarboxamides and dicarboxamide containing two pyridyl moieties, which are relevant in creating nicotinamide analogues (Szőke et al., 2016).

Formation of Water-Soluble BODIPY Derivatives : It plays a role in forming water-soluble 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives. These derivatives are functionalized with an aryl iodide for organometallic couplings and are useful as highly fluorescent probes in aqueous environments (Li et al., 2008).

Use in Photocatalytic Organic Reactions : Iodo-Bodipy derivatives, including this compound, serve as catalysts for photoredox catalytic organic reactions. They are used in aerobic oxidative coupling of amines and photooxidation of dihydroxylnaphthalenes, which are key steps in producing anticancer and antibiotic reagents (Huang et al., 2013).

Green Chemistry Approaches : This compound is involved in green chemistry approaches, such as the protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. This method facilitates the synthesis of anticancer compounds and represents an eco-friendly approach in synthetic chemistry (2020).

Functionalization of Heteroaromatic Rings : this compound is used in the functionalization of various heteroaromatic rings such as pyridazin-3(2H)-ones. This process is significant for forming aminocarbonylation products and amination products, contributing to the development of pharmacologically active compounds (Takács et al., 2012).

Synthesis of Pyridine Alkaloids : It is instrumental in the synthesis of pyridine alkaloids, providing a novel route to key intermediates for biologically active compounds like theonelladins and xestamine D (Wang et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(3-iodopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-8-17-9-10(11)16/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREPPKQFXCBYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=NC=C1)I)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2556891.png)

![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)

![N-(4-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2556895.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2556896.png)

![3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2556901.png)

![N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2556904.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2556906.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)

![N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2556913.png)